5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide
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Description
5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide is a unique heterocyclic compound that is used in industrial and scientific research . It is also known by other names such as [5-amino-1-benzyl (1,2,3-triazol-4-yl)]-N-benzylcarboxamide .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds, like 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide, has been a topic of interest in recent years. These compounds are synthesized using 3-amino-1,2,4-triazole and have been used in drug discovery studies against various diseases .Molecular Structure Analysis
The molecular formula of 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide is C17H17N5O, and it has a molecular weight of 307.35 .Chemical Reactions Analysis
1,2,4-Triazoles, including 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide, are known to operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .Mechanism of Action
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
properties
IUPAC Name |
5-amino-N,1-dibenzyltriazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c18-16-15(17(23)19-11-13-7-3-1-4-8-13)20-21-22(16)12-14-9-5-2-6-10-14/h1-10H,11-12,18H2,(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIMZFHMSLGJTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40340159 |
Source
|
Record name | 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40340159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide | |
CAS RN |
405279-61-0 |
Source
|
Record name | 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40340159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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